Product packaging for 3-Amino-4-butyramido-5-methylbenzoic acid(Cat. No.:CAS No. 884330-16-9)

3-Amino-4-butyramido-5-methylbenzoic acid

Cat. No.: B12102120
CAS No.: 884330-16-9
M. Wt: 236.27 g/mol
InChI Key: AVLBZYYTOCUXHJ-UHFFFAOYSA-N
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Description

3-Amino-4-butyramido-5-methylbenzoic acid (CAS 884330-16-9, C₁₂H₁₆N₂O₃, MW 236.27 g/mol) is a key benzoic acid derivative in pharmaceutical research, primarily recognized as a metabolite and synthesis intermediate for active pharmaceutical ingredients (APIs) like Telmisartan . Its molecular structure, featuring an amino group at position 3, a butyramido substituent at position 4, and a methyl group at position 5, facilitates its role in studying metabolic pathways and degradation profiles . The compound serves as a critical building block in organic synthesis, where its carboxylic acid and amino functional groups allow for further derivatization to create more complex molecules for biological screening . As a fine chemical standard, it is essential for analytical method development and validation, ensuring the purity and safety of pharmaceutical products. Researchers utilize this compound to investigate enzyme-substrate interactions and protein-ligand binding due to its hydrogen-bonding capabilities, which are conferred by its amide and amino groups . The solid-state packing and physicochemical properties of this compound and its analogs are influenced by intermolecular N—H⋯O and C—H⋯O hydrogen bonds . For laboratory use only. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B12102120 3-Amino-4-butyramido-5-methylbenzoic acid CAS No. 884330-16-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

884330-16-9

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-amino-4-(butanoylamino)-5-methylbenzoic acid

InChI

InChI=1S/C12H16N2O3/c1-3-4-10(15)14-11-7(2)5-8(12(16)17)6-9(11)13/h5-6H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

AVLBZYYTOCUXHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 4 Butyramido 5 Methylbenzoic Acid

Preparative Routes via Hydrolysis of Corresponding Esters

A principal and direct method for the preparation of 3-Amino-4-butyramido-5-methylbenzoic acid involves the hydrolysis of its ester derivatives. This route is advantageous as the ester, particularly the methyl ester, often serves as a stable, isolable intermediate in a larger synthetic sequence. The conversion of the ester functional group to a carboxylic acid is typically the final step in obtaining the desired acid.

Hydrolytic Conversion of Methyl 3-Amino-4-butyramido-5-methylbenzoate

The transformation of Methyl 3-amino-4-butyramido-5-methylbenzoate to its corresponding carboxylic acid is a standard hydrolytic reaction. This process can be catalyzed by either acid or base, with base-catalyzed hydrolysis, also known as saponification, being a common and effective method. The reaction involves the cleavage of the ester bond to yield the carboxylate salt and methanol (B129727), followed by acidification to produce the final carboxylic acid. youtube.com

The efficiency of the hydrolysis of methyl benzoate (B1203000) esters is highly dependent on reaction conditions such as temperature, the nature of the catalyst (acid or base), and its concentration. Research into the saponification of substituted methyl benzoates provides insights into optimizing this transformation. High temperatures have been shown to significantly accelerate the hydrolysis process.

One study investigated the saponification of various methyl benzoates in a 2% potassium hydroxide (B78521) (KOH) solution at elevated temperatures, demonstrating that quantitative conversion to the corresponding carboxylic acid can be achieved in a short timeframe. psu.edu For instance, even sterically hindered esters are efficiently saponified at temperatures between 200-300°C. psu.edu In the context of synthesizing a related benzimidazole (B57391) derivative, the saponification step was conducted using sodium hydroxide (NaOH) in a mixture of methanol and water at 100°C. nih.gov These conditions highlight a common industrial and laboratory practice for achieving complete hydrolysis.

The data below, adapted from studies on related methyl benzoates, illustrates the impact of temperature and the presence of a base on the yield of the resulting carboxylic acid. psu.edu

SubstrateConditionsTime (min)Yield of Carboxylic Acid (%)Reference
Methyl p-methylbenzoateH₂O, 250°C30Trace psu.edu
Methyl p-methylbenzoate2% KOH, 200°C30100 psu.edu
Methyl p-aminobenzoateH₂O, 250°C3010 (plus decarboxylation) psu.edu
Methyl p-aminobenzoate2% KOH, 200°C30100 psu.edu
Benzimidazole Intermediate EsterNaOH, MeOH/H₂O, 100°CN/AQuantitative (inferred) nih.gov

This table is interactive. Click on headers to sort.

The mechanism of base-catalyzed hydrolysis of esters, or saponification, is a well-established two-step process involving nucleophilic acyl substitution.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This addition breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negative oxygen atom reforms the π-bond, leading to the elimination of the leaving group, which is an alkoxide ion (in this case, methoxide (B1231860), CH₃O⁻). This step results in the formation of the carboxylic acid.

Deprotonation: In the basic reaction medium, the newly formed carboxylic acid (a weak acid) immediately reacts with the strong base (methoxide or any excess hydroxide ions) in an acid-base reaction. The carboxylic acid is deprotonated to form a carboxylate salt, and the methoxide is protonated to form methanol. This final deprotonation step is essentially irreversible and drives the equilibrium towards the products, ensuring the complete conversion of the ester. psu.edu

To obtain the final neutral this compound, a separate acidification step (workup) with a strong acid, such as hydrochloric acid, is required to protonate the carboxylate salt. youtube.com

Impact of Solvent Systems on Hydrolysis Efficiency

The choice of solvent is critical for ensuring the solubility of both the ester substrate and the basic reagent, thereby facilitating an efficient reaction. For saponification reactions, solvent systems are typically aqueous or a mixture of water and a water-miscible organic solvent.

In laboratory settings, a common solvent system for saponification is a mixture of tetrahydrofuran (B95107) (THF) and water, often with lithium hydroxide as the base. psu.edu Syntheses related to the target molecule frequently employ a mixture of methanol and water. nih.gov The use of a co-solvent like methanol or THF helps to homogenize the reaction mixture, as many organic esters have limited solubility in purely aqueous solutions.

High-temperature water itself can act as a reaction medium. However, studies on methyl benzoates show that hydrolysis in pure water at high temperatures is often less efficient than in a slightly alkaline aqueous solution. psu.edu The use of a 2% KOH aqueous solution without any organic co-solvent has been demonstrated as a highly effective "green" system for the quantitative saponification of various methyl benzoates. psu.edu The enhanced nucleophilicity of the alkaline solution at high temperatures promotes efficient hydrolysis. psu.edu

The following table summarizes findings on the hydrolysis of a sterically hindered ester, methyl 2,4,6-trimethylbenzoate, in different solvent systems at high temperatures, illustrating the superior efficiency of the alkaline aqueous system.

Solvent SystemTemperature (°C)Time (min)Yield of Carboxylic Acid (%)Reference
H₂O30012020 psu.edu
2% KOH (aq)25030100 psu.edu

This table is interactive. Click on headers to sort.

Multi-Step Synthesis from Precursor Substituted Anilines and Benzoates

An alternative and widely reported strategy for producing this compound involves a multi-step pathway starting from more fundamental building blocks like substituted anilines or benzoates. This approach allows for the systematic introduction of the required functional groups around the benzene (B151609) ring. A key transformation in this sequence is the introduction of the butyramido side chain via an acylation reaction.

Acylation Reactions for Butyramido Moiety Introduction

The introduction of the butyramido (-NHCO(CH₂)₂CH₃) group is a critical step, typically achieved by the acylation of an amino group on the benzene ring. The common starting material for this step is an aminobenzoic acid ester, such as methyl 4-amino-3-methylbenzoate. beilstein-journals.orgrjpbcs.com

Research findings provide specific conditions for this acylation step, which are summarized in the table below.

Starting MaterialAcylating AgentSolventTemperatureReference
Methyl 4-amino-3-methylbenzoateButyryl chlorideChlorobenzene (B131634)100°C (373 K) nih.govbeilstein-journals.orgnih.gov
Methyl 4-amino-3-methylbenzoateButyryl chlorideChloroform-10°C to -5°C researchgate.net
o-ToluidineButyryl chlorideInert Solvent (e.g., Toluene)50-100°C google.com

This table is interactive. Click on headers to sort.

Utilizing Butyryl Chloride with Amino-Substituted Benzoic Acid Esters

The acylation of an amino group on a benzoic acid derivative is a principal method for introducing the butyramido moiety. A common precursor is an amino-substituted methylbenzoate, such as 4-Amino-3-methyl-benzoic acid methyl ester. nih.gov The reaction involves treating this ester with butyryl chloride. nih.gov This nucleophilic acyl substitution reaction targets the amino group, which acts as the nucleophile, attacking the electrophilic carbonyl carbon of the butyryl chloride. libretexts.org The process is typically carried out in a solvent like chlorobenzene and may require heating to proceed to completion. nih.gov For instance, a documented synthesis involves the acylation of 4-Amino-3-methyl-benzoic acid methyl ester with butyryl chloride at 373 K (100 °C). nih.gov

The general mechanism for such acylation reactions proceeds through a nucleophilic addition-elimination pathway. libretexts.org The amine's lone pair of electrons attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom, resulting in the formation of the stable amide bond. libretexts.org

Regioselectivity and Yield Optimization in Acylation Steps

When a molecule contains multiple amino groups, achieving regioselectivity in acylation is a significant challenge. The inherent reactivity of different amino groups can be influenced by steric hindrance and electronic effects from other substituents on the aromatic ring. In precursors with two amino groups, such as a 3,4-diamino-5-methylbenzoic acid derivative, the amino group at the 4-position is often more sterically accessible and electronically favored for acylation compared to the amino group at the 3-position, which is flanked by both the methyl and carboxylic acid groups.

Optimizing the yield involves controlling reaction conditions. The choice of solvent, reaction temperature, and the presence of a base to neutralize the HCl byproduct are critical factors. orgsyn.org While some acylation reactions proceed at elevated temperatures nih.gov, others may benefit from cooling to suppress side reactions, such as the formation of butyric anhydride (B1165640), which can lower the yield of the desired acid chloride. orgsyn.org In acylation reactions of amino acids, protecting groups are often employed to prevent undesirable side reactions and control regioselectivity. nih.gov The yield of acylation can be significantly influenced by the purity of the reagents, such as thionyl chloride when preparing the acyl chloride from the corresponding carboxylic acid. orgsyn.org

Factors Influencing Acylation Yield and Selectivity
ParameterInfluence on ReactionExample/Observation
Steric HindranceDirects acylation to the less hindered amino group.Acylation is favored at the C4-amino group over the more hindered C3-amino group.
Electronic EffectsElectron-donating/withdrawing groups alter the nucleophilicity of the amino groups.The -COOH group deactivates the ring, but the relative nucleophilicity of the amines determines the site of reaction. quora.com
TemperatureAffects reaction rate and can influence the formation of byproducts.Acylation of 4-Amino-3-methyl-benzoic acid methyl ester is conducted at 100 °C. nih.gov Keeping thionyl chloride cool during butyryl chloride synthesis suppresses anhydride formation. orgsyn.org
SolventSolubility of reactants and intermediates can impact reaction efficiency.Chlorobenzene is a documented solvent for the acylation step. nih.gov
BaseNeutralizes HCl byproduct, driving the reaction to completion.Not explicitly mentioned in the direct synthesis but is a common strategy in acylation.

Aromatic Nitration Strategies for Selective Functionalization

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto the benzene ring, which can subsequently be transformed into an amino group. youtube.com

Controlled Introduction of Nitro Groups onto Aromatic Rings

The synthesis of this compound can involve a nitration step on a precursor molecule. For example, after acylating 4-amino-3-methyl-benzoic acid methyl ester to form 4-(butyrylamino)-3-methyl-benzoic acid methyl ester, the next step is the selective nitration of the aromatic ring. nih.gov The directing effects of the substituents already present on the ring govern the position of the incoming nitro group. The amide group (-NHCOR) is an ortho-, para-director, while the methyl group (-CH₃) is also an ortho-, para-director. The ester group (-COOR) is a meta-director. youtube.com In the case of 4-(butyrylamino)-3-methyl-benzoic acid methyl ester, the powerful activating and directing effect of the amide group at position 4, combined with the directing effect of the methyl group at position 3, guides the nitro group to the 5-position. nih.gov

The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated by reacting nitric acid with a strong acid catalyst, typically sulfuric acid. masterorganicchemistry.comlibretexts.org The aromatic π-electron system attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (arenium ion). aiinmr.com A base, such as water or the bisulfate ion, then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitroaromatic product. aiinmr.comyoutube.com

Influence of Acidic Media and Temperature on Nitration Outcomes

The conditions of the nitration reaction, particularly the composition of the acidic medium and the temperature, are paramount for controlling the outcome and minimizing side products. truman.edu

Acidic Media: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent. truman.edursc.org Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion. libretexts.orgyoutube.com The concentration of the sulfuric acid is crucial; as the reaction proceeds, water is formed, which dilutes the acid and can slow down or stop the reaction. google.com In some strategies, soluble anhydrite (anhydrous calcium sulfate) is used to enhance the rate and selectivity of nitration by removing the water generated. google.com

Temperature: Temperature control is critical for selectivity. Nitration reactions are highly exothermic, and allowing the temperature to rise can lead to the formation of multiple nitrated byproducts. quora.comtruman.edu For the nitration of 4-(butyrylamino)-3-methyl-benzoic acid methyl ester, the reaction is performed at a strictly controlled low temperature of 273 K (0 °C). nih.gov Similarly, the nitration of benzoic acid requires cold conditions to minimize the formation of ortho-isomers. truman.edu

Influence of Conditions on Aromatic Nitration
ParameterEffectExample/Rationale
Acid CatalystGenerates the nitronium ion (NO₂⁺) electrophile.Concentrated H₂SO₄ is typically used with HNO₃. masterorganicchemistry.comlibretexts.org
TemperatureControls reaction rate and selectivity; prevents polysubstitution.Reaction for the precursor is run at 0 °C to ensure selective introduction of one nitro group. nih.govtruman.edu
Substituent GroupsDirect the position of the incoming nitro group.The activating amide and methyl groups direct the NO₂ group to the C5 position. nih.gov
Water ContentDilutes the acid catalyst, reducing reaction efficiency.Anhydrous conditions are preferred; water is a byproduct that inhibits the reaction. google.com

Reductive Protocols for Aromatic Nitro Group Transformation to Amino Functionality

The final key transformation is the reduction of the aromatic nitro group, introduced via nitration, into the target primary amino group. acs.org This is a widely used and powerful method for installing an amino functionality. acs.org

Catalytic Hydrogenation Utilizing Palladium on Charcoal

Catalytic hydrogenation is a highly effective and clean method for reducing nitroarenes to anilines. youtube.comcommonorganicchemistry.com Palladium on charcoal (Pd/C) is a common and robust catalyst for this transformation. wikipedia.org The reaction involves treating the nitro compound, such as 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid methyl ester, with hydrogen gas (H₂) in the presence of a catalytic amount of Pd/C. nih.gov The metal surface of the palladium adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. nih.gov

This method is valued for its high efficiency and the fact that the primary byproduct is water, making product isolation straightforward. The reaction is typically carried out in a solvent like methanol under hydrogen pressure. For the synthesis of the target compound's ester precursor, the reduction is performed using 10% Pd/C under 5 bar of hydrogen pressure in methanol. nih.gov After the reaction is complete, the heterogeneous Pd/C catalyst can be easily removed by filtration. nih.govnih.gov While Pd/C is highly effective, it can sometimes be too reactive, leading to the reduction of other functional groups, such as halogens, if present. commonorganicchemistry.comnih.gov However, for many substrates, it offers excellent chemoselectivity for the nitro group reduction. rsc.orgresearchgate.net The efficiency of Pd/C catalysts can be enhanced by using nitrogen-doped carbon supports, which can enable the reaction to proceed under milder conditions, such as at room temperature and atmospheric pressure. rsc.org

Evaluation of Reducing Agents and Reaction Parameters

The synthesis of this compound typically proceeds via the reduction of its nitro-precursor, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, to form methyl 3-amino-4-butyramido-5-methylbenzoate, which is then hydrolyzed. The choice of reducing agent and the optimization of reaction parameters are paramount for achieving high yield, purity, and selectivity.

A common and well-documented method for the reduction of the nitro group in the precursor is catalytic hydrogenation. googleapis.combeilstein-journals.org Palladium on charcoal (Pd/C) is a frequently employed catalyst for this transformation. googleapis.combeilstein-journals.org The reaction is typically carried out in a solvent such as methanol under hydrogen pressure. googleapis.com

Table 1: Typical Reaction Parameters for Catalytic Hydrogenation

ParameterValue/ConditionSource
Catalyst Palladium on charcoal (10%) googleapis.com
Solvent Methanol googleapis.com
Hydrogen Pressure 5 bar researchgate.net
Temperature Not specified, often ambient
Reaction Time Not specified, until completion

Beyond catalytic hydrogenation, a variety of other reducing agents are known for the conversion of aromatic nitro compounds to amines, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, cost, and environmental impact. While not all have been explicitly reported for the synthesis of this specific compound, their general applicability to nitroarene reduction provides a basis for evaluation.

Table 2: Comparative Evaluation of Potential Reducing Agents for Nitroarene Reduction

Reducing Agent SystemAdvantagesDisadvantagesSource
H₂/Pd, Pt, or Ni High efficiency, clean byproducts (water).Cost of precious metal catalysts, potential for catalyst poisoning, requires specialized pressure equipment. acs.org
Fe/HCl or Fe/NH₄Cl Low cost, mild conditions.Stoichiometric amounts of metal required, formation of iron sludge waste, acidic conditions may affect other functional groups. acs.org
SnCl₂ Effective for a range of functional groups.Formation of hazardous tin-salt waste, requires stoichiometric amounts. researchgate.net
Hydrazine (N₂H₄) Can be used with catalysts like iron oxide for fast transformations.Toxic and potentially explosive, may require harsh reaction temperatures. beilstein-journals.org
Trichlorosilane (B8805176) (HSiCl₃) Metal-free, mild conditions, high yields, and short reaction times in continuous flow.Reagent is sensitive to moisture. beilstein-journals.orgnih.govnih.govd-nb.info
Sodium Borohydride (NaBH₄) Generally mild, but often requires a catalyst (e.g., Ni(PPh₃)₄) for nitro reduction.Can reduce other functional groups like ketones and aldehydes.

The selection of a specific reducing agent for industrial application would depend on a thorough cost-benefit analysis, considering not only the yield and purity but also the ease of handling, safety, and waste disposal. For the synthesis of the precursor to this compound, catalytic hydrogenation with Pd/C remains a preferred method in many reported procedures due to its high efficiency and the clean nature of the reaction. googleapis.combeilstein-journals.orgresearchgate.net

Development of Improved Synthetic Procedures and Scalability Studies

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, high-yield, and cost-effective protocols. This section explores such advancements for the synthesis of this compound.

High-Yield and Efficiency Synthesis Protocols for Industrial Production

For the industrial-scale production of this compound, a two-step process starting from methyl 4-butyrylamino-3-methyl-5-nitrobenzoate is commonly employed. googleapis.com The first step is the reduction of the nitro group, and the second is the hydrolysis of the methyl ester.

A typical industrial protocol for the hydrolysis step involves dissolving the methyl 3-amino-4-butyramido-5-methylbenzoate in a mixture of methanol and water, followed by the addition of a base, such as sodium hydroxide. googleapis.com The reaction mixture is heated to drive the hydrolysis to completion. googleapis.com Following the reaction, the methanol is typically removed by distillation, and the aqueous solution is acidified with an acid like hydrochloric acid to precipitate the desired this compound. googleapis.com The solid product is then isolated by filtration, washed, and dried. googleapis.com Patents related to the synthesis of the pharmaceutical Telmisartan (B1682998), for which this compound is an intermediate, describe processes that can be adapted for large-scale production with high yields. google.com

Table 3: Example of an Industrial-Scale Hydrolysis Protocol

StepReagents and ConditionsPurposeSource
1. Dissolution Methyl 3-amino-4-butyramido-5-methylbenzoate, Methanol, WaterPrepare a homogenous reaction mixture. googleapis.com
2. Hydrolysis Sodium Hydroxide, Heat (e.g., 60-65 °C)Saponify the methyl ester to the corresponding carboxylate salt. googleapis.com
3. Solvent Removal Distillation under reduced pressureRemove methanol to facilitate product precipitation. googleapis.com
4. Precipitation Water, Hydrochloric Acid (to pH 1-2)Protonate the carboxylate to precipitate the free carboxylic acid. googleapis.com
5. Isolation Filtration, Washing with water, Drying (e.g., 50-55 °C)Isolate and purify the final product. googleapis.com

Considerations for Continuous Manufacturing Processes

Continuous manufacturing, particularly continuous flow chemistry, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. beilstein-journals.orgnih.govnih.govd-nb.info These advantages include enhanced safety, improved heat and mass transfer, better process control, and the potential for higher yields and purity.

The reduction of the nitro-precursor, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, is a key step that can be adapted to a continuous flow process. The use of packed-bed reactors with a solid-supported catalyst, such as Pd/C, is a common approach for catalytic hydrogenations in a flow setup. nih.gov This allows for the continuous feeding of the nitro-compound solution and hydrogen gas through the reactor, with the product stream being collected at the outlet.

Alternatively, metal-free reduction methods using reagents like trichlorosilane in a continuous flow system have been developed for the reduction of aromatic nitro compounds. beilstein-journals.orgnih.govnih.govd-nb.info Such methods can offer very short reaction times and high yields without the need for expensive and potentially pyrophoric metal catalysts. beilstein-journals.orgnih.govnih.govd-nb.info

The subsequent hydrolysis step could also be integrated into a continuous flow process. This would typically involve pumping the solution of the methyl ester and a base through a heated reactor coil to ensure complete reaction, followed by in-line quenching and extraction or crystallization to isolate the final product. The adoption of continuous manufacturing for the synthesis of this compound could lead to a more efficient, safer, and cost-effective industrial production process.

Chemical Transformations and Derivatization Chemistry of 3 Amino 4 Butyramido 5 Methylbenzoic Acid

Intramolecular Cyclization Reactions

The spatial proximity of the 3-amino and 4-butyramido substituents on the benzene (B151609) ring facilitates intramolecular cyclization, a key step in the formation of fused heterocyclic systems. This process is a cornerstone in the synthesis of benzimidazole-containing compounds.

Formation of Fused Heterocyclic Systems (e.g., Benzimidazoles)

The initial starting material for this process is often the methyl ester, methyl 3-amino-4-butyramido-5-methylbenzoate. google.comnih.gov This ester is first hydrolyzed to the free carboxylic acid, 3-Amino-4-butyramido-5-methylbenzoic acid, which then undergoes the ring closure. google.com This cyclization effectively converts the ortho-diamino-like functionality into a rigid, fused benzimidazole (B57391) ring system.

Table 1: Intramolecular Cyclization of this compound

Starting MaterialProductKey Transformation
This compound2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acidIntramolecular cyclization

Mechanistic Aspects of Dehydration-Induced Ring Closure

The mechanism for the formation of the benzimidazole ring from this compound is a classic example of a dehydration-induced ring closure. While the specific literature for this exact molecule is sparse, the general mechanism for benzimidazole formation from o-phenylenediamine (B120857) derivatives is well-established and applicable here. researchgate.netsemanticscholar.orgnih.gov

The process is initiated by the protonation of the carbonyl oxygen of the butyramido group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the lone pair of electrons from the 3-amino group onto the activated carbonyl carbon. This attack forms a tetrahedral intermediate. Subsequent proton transfers lead to the formation of a hydroxyl group, which is a good leaving group. The elimination of a water molecule (dehydration) results in the formation of a protonated benzimidazole ring. The final step involves deprotonation to yield the neutral 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid. The reaction is typically facilitated by acidic conditions or heat.

Intermolecular Condensation Reactions

Beyond intramolecular reactions, this compound can also participate in intermolecular condensation reactions, acting as a building block for more elaborate molecular architectures.

Amide Bond Formation with Primary Diamines (e.g., N-methyl-o-phenylenediamine)

A significant intermolecular reaction of this compound is its condensation with primary diamines to form an amide bond. A notable example is the reaction with N-methyl-o-phenylenediamine. google.com In this reaction, the carboxylic acid group of this compound reacts with one of the amino groups of N-methyl-o-phenylenediamine. This condensation is typically carried out in the presence of a suitable coupling agent to activate the carboxylic acid and facilitate the formation of the amide linkage. The resulting product is 3-amino-4-(butyramido)-5-methyl-N-(2-(methylamino)phenyl)benzamide. google.com

Table 2: Intermolecular Condensation Reaction

Reactant 1Reactant 2ProductReaction Type
This compoundN-methyl-o-phenylenediamine3-amino-4-(butyramido)-5-methyl-N-(2-(methylamino)phenyl)benzamideAmide bond formation

Subsequent Ring-Closure Cascades to Form Complex Fused Systems

The product of the initial intermolecular condensation, 3-amino-4-butyramido-5-methyl-N-(2-(methylamino)phenyl)benzamide, is itself primed for further cyclization reactions. This intermediate contains two sets of ortho-disposed amino and amido functionalities, allowing for a cascade of ring closures to form a complex, fused polyheterocyclic system.

Specifically, this intermediate can undergo a double cyclization in the presence of a dehydrating agent. google.com The first cyclization occurs between the 3-amino group and the 4-butyramido group of the original benzoic acid moiety to form the 2-n-propyl-4-methyl-benzimidazole ring. The second cyclization takes place between the newly formed amide's N-H and the adjacent N-methylamino group on the second phenyl ring, leading to the formation of a second benzimidazole ring. This cascade reaction ultimately yields 2-n-propyl-4-methyl-6-(1-methyl benzamidazole-2-yl)benzamidazole, a key intermediate in the synthesis of Telmisartan (B1682998). google.combeilstein-journals.org

This sequential intermolecular condensation followed by an intramolecular cyclization cascade demonstrates the utility of this compound as a versatile scaffold for the construction of intricate molecular frameworks.

Optimization of Condensation Reagents and Reaction Conditions

The synthesis of the core structure of this compound typically involves the acylation of a 3-amino-5-methylbenzoic acid derivative with a butyrylating agent. A common precursor is the methyl ester, methyl 4-amino-3-methylbenzoate, which can be acylated with butyryl chloride. nih.gov The reaction is often carried out in a solvent like chlorobenzene (B131634) at elevated temperatures, for instance, at 373 K. nih.gov

The subsequent nitration and reduction steps to yield the final product, methyl 3-amino-4-butyramido-5-methylbenzoate, also require careful optimization. nih.gov For example, the nitration of the butyramido-intermediate can be performed using fuming nitric acid in sulfuric acid at a controlled temperature of 273 K. nih.gov The reduction of the resulting nitro group is commonly achieved through catalytic hydrogenation, for example, using hydrogen gas with a palladium on charcoal catalyst in methanol (B129727). nih.gov

The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. For instance, in the synthesis of related N-acyl anthranilic acid derivatives, various coupling agents and bases have been explored to optimize the amidation reaction.

Reactant 1 Reactant 2 Condensation Reagent/Catalyst Solvent Temperature (°C) Yield (%) Reference
4-Amino-3-methyl-benzoic acid methyl esterButyryl chloride-Chlorobenzene100- nih.gov
4-nitrobenzoic acidaniline(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester/K2CO3THFRoom Temp95 lookchemmall.com
4-nitrobenzoic acidbenzylamine(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester/K2CO3THFRoom Temp98 lookchemmall.com
4-nitrobenzoic acidmorpholine(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester/K2CO3THFRoom Temp96 lookchemmall.com

General Reactivity of Benzoic Acid, Amino, and Amide Functional Groups

The presence of the carboxylic acid, primary aromatic amine, and secondary amide functionalities on the same benzene ring allows for a rich and varied derivatization chemistry.

Esterification and Amidation of the Carboxyl Group

The carboxylic acid group of this compound can undergo esterification to form the corresponding esters. A common method for the synthesis of the methyl ester, methyl 3-amino-4-butyramido-5-methylbenzoate, involves the reaction of the parent carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid, typically under reflux conditions. Another effective method for the esterification of amino acids involves the use of trimethylchlorosilane in methanol at room temperature, which has been shown to give good to excellent yields for a variety of amino acids. mdpi.com

Amidation of the carboxyl group can be achieved by reacting the acid with an amine in the presence of a suitable coupling agent. For the amidation of various carboxylic acids, reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester in the presence of a base like potassium carbonate have been shown to be effective. lookchemmall.com This reaction typically proceeds at room temperature in a solvent such as THF and can provide high yields of the corresponding amides. lookchemmall.com

Reactions Involving the Aromatic Amino Group (e.g., Acylation, Alkylation)

The aromatic amino group in this compound is a nucleophilic center and can readily undergo acylation and alkylation reactions.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or anhydrides. This reaction is a common method for the synthesis of N-acyl derivatives. For instance, in the synthesis of related compounds, the amino group of an aminobenzoic acid ester is acylated with butyryl chloride. nih.gov The reaction conditions for acylation can be optimized by the choice of solvent and temperature.

Alkylation: N-alkylation of aromatic amines can be a more challenging transformation due to the potential for multiple alkylations. However, selective mono-N-alkylation of amino alcohols has been achieved through chelation with 9-borabicyclononane (B1260311) (9-BBN), followed by deprotonation and reaction with an alkyl halide. google.com While not directly demonstrated on the target molecule, this methodology suggests a potential route for the selective alkylation of the amino group. Another approach for N-alkylation of amino acid esters is reductive amination using sodium triacetoxyborohydride, which has been shown to be a convenient reagent for this transformation. researchgate.net

Hydrolysis and Other Transformations of the Butyramido Linkage

The butyramido linkage in the molecule is a secondary amide, which can be hydrolyzed under both acidic and basic conditions. The hydrolysis of the amide bond would lead to the cleavage of the butyryl group, yielding 3,4-diamino-5-methylbenzoic acid and butyric acid. The rate of this hydrolysis is influenced by the reaction conditions, including the concentration of the acid or base and the temperature. Kinetic studies on the hydrolysis of related amides can provide insights into the expected reactivity of the butyramido group in this specific molecule. nih.gov

The table below summarizes the general reactivity of the functional groups present in this compound.

Functional Group Reaction Type Reagents/Conditions Product Type Reference
Carboxyl GroupEsterificationMethanol, H₂SO₄ (catalyst), refluxMethyl ester
Carboxyl GroupEsterificationMethanol, Trimethylchlorosilane, room temperatureMethyl ester hydrochloride mdpi.com
Carboxyl GroupAmidationAmine, Coupling Agent (e.g., pyridazinone derivative), K₂CO₃, THF, room temperatureAmide lookchemmall.com
Aromatic Amino GroupAcylationButyryl chloride, Chlorobenzene, 100 °CN-Butyryl derivative nih.gov
Aromatic Amino GroupAlkylation9-BBN, Base, Alkyl halideN-Alkyl derivative google.com
Aromatic Amino GroupReductive AminationAldehyde/Ketone, Sodium triacetoxyborohydrideN-Alkyl derivative researchgate.net
Butyramido GroupHydrolysisAcid or Base, HeatDiamine and Carboxylic Acid nih.gov

Applications in the Synthesis of Complex Organic Molecules

Precursor in the Total Synthesis of Angiotensin II Receptor Blockers (e.g., Telmisartan)

3-Amino-4-butyramido-5-methylbenzoic acid is a crucial intermediate in the production of Telmisartan (B1682998), a widely prescribed medication for the management of hypertension. ingentaconnect.comresearchgate.netresearchgate.net The synthesis of Telmisartan involves a multi-step process where this compound serves as a foundational component for the construction of the benzimidazole (B57391) core of the final drug molecule.

Table 1: Key Intermediates in Telmisartan Synthesis

Compound Name Role in Synthesis
4-amino-3-methylbenzoic acid methyl ester Initial starting material
4-butyrylamino-3-methyl-5-nitrobenzoic acid Nitrated intermediate
This compound Key precursor for benzimidazole ring formation
Telmisartan Final Active Pharmaceutical Ingredient

Utility as a Versatile Building Block for the Construction of Diverse Chemical Scaffolds

Beyond its well-established role in Telmisartan synthesis, the chemical architecture of this compound makes it a versatile building block for the creation of a wide array of chemical structures. Its multiple functional groups—an amine, an amide, and a carboxylic acid—provide numerous points for chemical modification and elaboration. nih.gov

The functional groups present in this compound can be readily transformed into other functionalities, a process known as functional group interconversion. This allows for the diversification of the initial scaffold into a library of related compounds. For instance, the primary amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups. scirp.orgscirp.org The carboxylic acid group can be converted to esters, amides, or other carbonyl derivatives, providing further avenues for structural modification. webassign.net The amide bond itself can also be subjected to various chemical transformations. These interconversions are fundamental in medicinal chemistry for exploring the structure-activity relationships of a lead compound.

The core structure of this compound serves as an excellent starting point for the design and synthesis of novel derivatives and analogs with potential biological activity. By systematically modifying the functional groups and the substitution pattern on the aromatic ring, chemists can generate a diverse collection of new molecules. nih.govnih.govmdpi.comresearchgate.netscholarsresearchlibrary.com For example, the amino group can be reacted with various aldehydes or ketones to form Schiff bases, which can then be further modified. nih.govnih.govmdpi.comresearchgate.netscholarsresearchlibrary.com The carboxylic acid can be coupled with different amines or alcohols to create a range of amides and esters. scholarsresearchlibrary.com This approach is widely used in drug discovery to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The synthesis of such derivatives from aminobenzoic acid scaffolds has been explored for various therapeutic areas, including antimicrobial and cytotoxic agents. nih.govnih.govmdpi.comresearchgate.netscholarsresearchlibrary.comresearchgate.net

Table 2: Potential Functional Group Interconversions

Initial Functional Group Potential Transformation Resulting Functional Group
Amino (-NH2) Diazotization/Sandmeyer Reaction -Cl, -Br, -CN, -OH
Carboxylic Acid (-COOH) Esterification Ester (-COOR)
Carboxylic Acid (-COOH) Amidation Amide (-CONR2)
Amino (-NH2) Acylation Amide (-NHCOR)

Computational and Theoretical Studies on 3 Amino 4 Butyramido 5 Methylbenzoic Acid and Its Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule, which in turn dictate its physical properties and reactivity. For 3-Amino-4-butyramido-5-methylbenzoic acid, such calculations would illuminate the interplay of its substituent groups—the amino, butyramido, methyl, and carboxylic acid moieties—on the benzene (B151609) ring.

Energy Minimization and Conformational Analysis

Energy minimization and conformational analysis are computational procedures used to identify the most stable three-dimensional arrangement of a molecule. While specific studies on this compound are not available, data for its methyl ester, Methyl 3-amino-4-butyramido-5-methylbenzoate, has been determined through X-ray crystallography. nih.gov The crystal structure reveals a largely planar aromatic core. nih.gov The relative orientations of the amino, butyramido, and methyl groups are fixed by their attachment to the benzene ring, but the butyryl group and the ester/acid group will have rotational freedom.

Theoretical conformational analysis, typically performed using methods like Density Functional Theory (DFT), would involve rotating the flexible dihedral angles of the butyryl and carboxyl groups to map the potential energy surface and identify low-energy conformers. For the butyramido group, rotation around the N-C(O) and C(O)-C bonds would be critical. Similarly, the orientation of the carboxylic acid group relative to the ring would be explored. The presence of intramolecular hydrogen bonding between the amino group and the carbonyl of the butyramido group, or between the carboxylic acid and the adjacent amino group, would significantly influence the preferred conformation.

Table 1: Crystallographic Data for Methyl 3-amino-4-butyramido-5-methylbenzoate nih.gov

ParameterValue
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight250.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.547(2) Å
b16.258(3) Å
c8.430(2) Å
β111.69(3)°
Volume1343.2(5) ų

This data pertains to the methyl ester of the subject compound and provides a solid-state view of its conformation.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netucl.ac.uk For this compound, the MEP map would be expected to show regions of negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the butyramido carbonyl group, as well as the nitrogen of the amino group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms of the amino and carboxylic acid groups, highlighting their potential for hydrogen bonding and interaction with nucleophiles.

The interplay of the electron-donating amino and methyl groups with the electron-withdrawing butyramido and carboxylic acid groups would create a complex electrostatic landscape across the aromatic ring. DFT calculations would be necessary to generate a precise MEP map and quantify the electrostatic potential at different points on the molecular surface. researchgate.net Such a map would be crucial for understanding intermolecular interactions, including those with biological receptors or catalysts.

Reaction Mechanism Investigations via Density Functional Theory (DFT)

DFT is a powerful computational method for investigating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to probe experimentally. nih.gov

Elucidation of Rate-Determining Steps in Key Transformation Pathways

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route could involve the acylation of an aminobenzoic acid derivative. For instance, the acylation of 3-amino-4-methylbenzoic acid with butyryl chloride would be a key transformation. DFT studies could elucidate the mechanism of this acylation. The reaction likely proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of butyryl chloride. The calculations would help determine whether the reaction follows a concerted or a stepwise pathway, and which of these steps is the rate-determining one. Factors such as the solvent and the presence of a base would significantly influence the energy profile of the reaction.

Analysis of Transition State Geometries and Energetics

For the acylation reaction mentioned above, DFT calculations could precisely model the geometry of the transition state. This would involve determining the bond lengths and angles of the atoms involved in the bond-forming and bond-breaking processes. The energy of this transition state, relative to the reactants and products, would provide the activation energy for the reaction. A high activation energy would indicate a slow reaction, while a low activation energy would suggest a faster process. Analysis of the vibrational frequencies of the transition state structure would confirm it as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Exploration of Catalytic Effects in Synthetic Reactions

The synthesis of amides from carboxylic acids and amines can be facilitated by catalysts. catalyticamidation.info For the formation of the butyramido group in this compound, various catalysts could be employed. DFT studies could be used to explore the mechanism of catalysis. For example, if an acid catalyst is used, calculations could show how the catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. The calculations could compare the activation energies of the catalyzed and uncatalyzed reactions, providing a quantitative measure of the catalyst's effectiveness. Similarly, the role of coupling agents, commonly used in amide bond formation, could be investigated computationally to understand how they activate the carboxylic acid.

In Silico Prediction of Reactivity and Selectivity Parameters

Computational chemistry provides powerful tools to predict the reactivity and selectivity of chemical compounds without the need for extensive laboratory experimentation. For this compound, these methods are crucial in understanding its properties as a key intermediate in pharmaceutical synthesis.

Topological Descriptors and Their Correlation with Chemical Behavior

Topological descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's topology, such as its size, shape, and degree of branching. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the structure of a molecule with its biological activity or physicochemical properties.

For derivatives of aminobenzoic acid, QSAR studies have demonstrated that parameters such as total energy (Te) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are dominant in explaining their antimicrobial activity. chitkara.edu.in In the case of benzoylaminobenzoic acid derivatives, inhibitory activity has been shown to increase with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl group, can also enhance inhibitory activity, while the inclusion of heteroatoms like nitrogen, oxygen, or sulfur at certain positions may decrease it. nih.gov

While specific topological descriptors for this compound are not extensively documented in publicly available literature, data for its methyl ester, Methyl 3-amino-4-butyramido-5-methylbenzoate, provides valuable insights.

Table 1: Computed Topological and Physicochemical Properties of Methyl 3-amino-4-butyramido-5-methylbenzoate

PropertyValueReference
Molecular Weight250.29 g/mol nih.gov
XLogP3-AA1.5 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count5 nih.gov
Exact Mass250.13174244 Da nih.gov
Topological Polar Surface Area81.4 Ų nih.gov
Heavy Atom Count18 nih.gov

These descriptors suggest a molecule with moderate lipophilicity and significant potential for hydrogen bonding, which are critical factors in its interaction with biological targets and its solubility characteristics.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of a molecule and to study its interactions with its environment over time. For flexible molecules like this compound, which possesses a rotatable butyramido side chain, MD simulations can reveal the preferred spatial arrangements (conformers) and the energy barriers between them.

The crystal structure of the methyl ester of the title compound, Methyl 3-amino-4-butyramido-5-methylbenzoate, reveals that the molecule is stabilized by intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds, which dictate its solid-state packing and solubility. MD simulations would allow for the study of these interactions in a dynamic environment, providing insights into the stability of these hydrogen bond networks in solution and their influence on the molecule's reactivity.

Comparative Computational Analysis with Structurally Related Compounds

A comparative analysis of the computational properties of this compound with its structural analogs can provide a deeper understanding of structure-activity relationships. Key analogs for comparison include other substituted benzoic acids and intermediates in the synthesis of the antihypertensive drug, telmisartan (B1682998).

Table 2: Comparison of Structural Features of this compound and Related Compounds

CompoundSubstituents on Benzoic Acid RingKey Structural Features
This compound 3-amino, 4-butyramido, 5-methylContains both amino and butyramido groups, contributing to hydrogen bonding and conformational flexibility.
3-Amino-4-methylbenzoic acid3-amino, 4-methylSimpler analog lacking the butyramido group, resulting in reduced steric hindrance and different electronic properties. sigmaaldrich.com
3-Amino-4-chloro-5-methylbenzoic acid3-amino, 4-chloro, 5-methylThe chloro substituent is electron-withdrawing, which is expected to increase the acidity of the carboxylic acid compared to the methyl-substituted analog. sigmaaldrich.com
TelmisartanComplex bicyclic and biphenyl (B1667301) moietiesThe final drug product, which incorporates the core structure of the title compound into a much larger and more complex scaffold. ebi.ac.uknih.gov

Computational studies on telmisartan have focused on its interaction with the angiotensin II AT1 receptor and its partial agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov These studies often involve docking simulations and molecular dynamics to understand the binding modes and the key intermolecular interactions responsible for its therapeutic effects. By comparing the calculated properties of this compound with those of telmisartan and its other precursors, researchers can identify the structural motifs that are critical for biological activity.

For example, Density Functional Theory (DFT) studies on related isoindole derivatives have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which indicate the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov Similar calculations for this compound and its analogs would provide valuable information about their relative reactivity. The electron-donating amino group and the electron-withdrawing nature of the carboxylic acid and amide carbonyl will significantly influence the electronic distribution within the aromatic ring, thereby affecting its reactivity in subsequent synthetic steps.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes for 3-Amino-4-butyramido-5-methylbenzoic Acid

Current synthetic methodologies for related compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient, sustainable, and environmentally benign synthetic routes.

Key areas for exploration include:

Catalytic Direct Amidation: Traditional amide bond formation often requires stoichiometric activating agents, leading to poor atom economy. mdpi.com Future work could focus on developing catalytic direct amidation methods using boronic acid or transition metal catalysts (e.g., Zr, Hf) to couple 3,4-diamino-5-methylbenzoic acid with butyric acid or its derivatives. mdpi.com These methods reduce waste by producing water as the sole byproduct.

Chemoenzymatic Synthesis: Integrating biocatalysis with chemical synthesis offers a powerful green alternative. A potential route could involve the enzymatic hydration of a nitrile precursor by a nitrile hydratase, followed by a chemical N-arylation step, providing an orthogonal approach to classical amide synthesis. nih.gov

Flow Chemistry: Continuous flow processing can offer improved safety, efficiency, and scalability over traditional batch synthesis. Developing a flow-based synthesis for this compound could enable better control over reaction parameters, reduce reaction times, and facilitate easier purification.

Table 1: Comparison of a Hypothetical Conventional vs. a Proposed Green Synthetic Route

FeatureConventional Route (Inferred)Proposed Green Route
Key Transformation Acylation with butyryl chloride, followed by nitration and reduction. rsc.orgCatalytic direct amidation or chemoenzymatic synthesis. mdpi.comnih.gov
Solvents Chlorinated solvents (e.g., chlorobenzene), strong acids. rsc.orgGreener solvents (e.g., water, ethanol) or solvent-free conditions. rsc.orgnih.gov
Reagents Stoichiometric coupling agents, fuming nitric acid. rsc.orgacs.orgCatalytic amounts of reusable catalysts (e.g., boronic acids, enzymes). mdpi.comnih.gov
Byproducts Acidic waste, inorganic salts, nitrogen oxides.Primarily water. mdpi.com
Atom Economy LowerHigher

Exploration of New Chemical Transformations Leveraging Its Unique Functional Groups

The trifunctional nature of this compound opens a vast landscape for synthetic diversification. A significant challenge and opportunity lie in the selective functionalization of one group while preserving the others.

Future research could investigate:

Selective N-Functionalization: Developing protocols for the selective alkylation, arylation, or acylation of the more nucleophilic primary amino group in the presence of the less reactive amide nitrogen.

Amide Group Manipulation: Exploring the reductive functionalization of the amide bond to access novel amine derivatives, a transformation that is traditionally challenging. frontiersin.orgnih.gov Advanced methods using catalysts like molybdenum hexacarbonyl or iridium complexes could be adapted for this purpose. nih.gov

Carboxylic Acid Derivatization: While esterification is known, other transformations of the carboxylic acid group, such as conversion to ketones, aldehydes, or other amide derivatives, could yield valuable new compounds.

Umpolung Chemistry: Applying umpolung (polarity inversion) strategies could enable novel transformations. For instance, rendering the α-position of the amide electrophilic could allow for functionalization with a wide range of nucleophiles, a reaction not achievable through classical enolate chemistry. acs.org

Table 2: Potential Selective Transformations of this compound

Functional GroupPotential ReactionPotential Reagents/CatalystsResulting Structure
Primary Amine Selective N-Alkylation/ArylationBuchwald-Hartwig or Ullmann coupling catalystsN-substituted derivatives
Amide Reductive FunctionalizationSchwartz's reagent, Tf₂O activation, Iridium catalysts frontiersin.orgSubstituted diamines
Carboxylic Acid Conversion to KetoneOrganolithium or Grignard reagentsAminobenzophenone derivatives
Aromatic Ring C-H FunctionalizationPalladium or Rhodium catalystsFurther substituted aromatic core

Integration into Advanced Materials Science Research (e.g., Polymer Precursors, Ligands)

The distinct functional groups of this compound make it an excellent candidate as a monomer for synthesizing advanced polymers and as a ligand for creating functional materials.

Polymer Synthesis: The molecule can act as an A-B type monomer, where the amino group (A) can react with the carboxylic acid group (B) of another molecule to form polyamides. britannica.com The presence of the butyramido side chain could introduce unique properties such as altered solubility, thermal stability, and mechanical strength compared to simpler aminobenzoic acid-based polymers. It could also be a precursor for poly(ester-amide)s, which are known for their biodegradability and good thermomechanical properties. researchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid and the nitrogen atoms of the amino and amide groups can act as coordination sites for metal ions, making the molecule a versatile organic linker for the design of novel MOFs. wpi.edu These MOFs could have applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The functional side group could be used to tune the pore environment and selectivity of the resulting framework. nih.gov

Bio-Inspired Synthetic Approaches and Biocatalysis for Selective Transformations

Nature employs highly efficient and selective enzymes for complex chemical synthesis. Mimicking these processes or using enzymes directly represents a frontier in modern chemistry.

Biocatalytic Amidation/Hydrolysis: Enzymes such as lipases and proteases, which are commonly used for forming or cleaving amide bonds, could be explored for the synthesis or selective hydrolysis of this compound or its ester. rsc.orgacs.org Lipase B from Candida antarctica (CAL-B), for example, has been shown to catalyze direct amidation in low-water systems. rsc.org

ATP-Dependent Ligases: For highly efficient and specific amide bond formation, ATP-grasp enzymes could be investigated. These enzymes use the energy of ATP hydrolysis to form amide bonds, often with high substrate specificity, offering a route that mirrors natural product biosynthesis. nih.gov

Mimicking Biosynthetic Pathways: The biosynthesis of natural aromatic amino acids proceeds via the shikimate pathway. youtube.comwikipedia.org While this compound is a synthetic molecule, studying these natural pathways can inspire novel, convergent synthetic strategies that build the molecule from simpler, bio-based precursors in a highly efficient manner. researchgate.netnih.gov

Table 3: Potential Biocatalytic Applications

Enzyme ClassSpecific Enzyme ExamplePotential TransformationAdvantage
Hydrolases Lipase B from Candida antarctica (CAL-B) rsc.orgDirect amidation of 3,4-diamino-5-methylbenzoic acidHigh enantioselectivity, mild reaction conditions.
ATP-Grasp Enzymes Amide bond synthetases nih.govSynthesis from amine and carboxylic acid precursorsHigh specificity and efficiency, driven by ATP.
Ammonia-Lyases Phenylalanine ammonia-lyase (PAL) nih.gov(Hypothetical) Deamination for functional group interconversionHigh selectivity under aqueous conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for producing 3-Amino-4-butyramido-5-methylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using dehydrating agents such as DMC (dimethyl carbonate) or other azeotropic solvents to remove water byproducts. Reaction optimization should focus on temperature control (e.g., 45–60°C) and stoichiometric ratios of reactants to minimize side products. Analytical techniques like HPLC or LC-MS should monitor reaction progress .
  • Key Parameters :

ParameterOptimal RangeAnalytical Method
Temperature45–60°CThermocouple monitoring
Dehydrating AgentDMC or molecular sievesGravimetric analysis
Purity Validation>98%NMR, HPLC

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity is validated via NMR (¹H/¹³C) and HPLC with UV detection (λ = 254 nm). Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks). Degradation products are identified using LC-MS/MS. Store the compound in amber vials at 0–6°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound influence its crystallographic behavior, and what challenges arise in resolving structural ambiguities?

  • Methodological Answer : The compound’s hydrogen-bonding network can be analyzed using graph set analysis (Etter’s formalism) to predict supramolecular assembly. Challenges include resolving disordered solvent molecules or twinned crystals. Use SHELXL for refinement, leveraging high-resolution data (>1.2 Å) and iterative difference Fourier maps to correct electron density mismatches .
  • Case Study : In analogs like 4-amino-3-hydroxybenzoic acid, N–H···O interactions dominate, forming R₂²(8) motifs. Similar analysis can be applied here .

Q. What computational strategies are effective for modeling the reactivity of this compound in drug-design applications?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding to targets like dopamine D2 or serotonin 5-HT3 receptors. Validate predictions with SAR studies using halogenated analogs (e.g., 4-chloro-5-methoxy derivatives) to probe steric/electronic effects .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Perform:

Microsomal Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.

Plasma Protein Binding : Equilibrium dialysis to quantify free fraction.

In Vivo Pharmacokinetics : LC-MS/MS plasma profiling post-IV/oral dosing in rodent models.
Correlate results with computational ADMET predictions (e.g., SwissADME) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the compound’s role in cyclization reactions to avoid false-positive results?

  • Methodological Answer : Include:

  • Negative Controls : Reactions without dehydrating agents to confirm water’s role.
  • Isotopic Labeling : Use D₂O to track water byproduct origin via MS.
  • Blank Runs : Test reactor materials (e.g., glass vs. stainless steel) for catalytic interference.
    Data should be normalized to internal standards (e.g., deuterated benzoic acid) .

Q. How can researchers leverage structural analogs (e.g., 3-amino-4-hydroxybenzoic acid) to infer mechanistic pathways for this compound?

  • Methodological Answer : Compare kinetic data (Arrhenius plots) and intermediate trapping (e.g., ESI-MS detection of acylated species). For example, the hydroxyl group in 3-amino-4-hydroxybenzoic acid participates in intramolecular H-bonding, slowing acylation—similar steric effects may apply here. Use Hammett plots to correlate substituent effects with reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.